molecular formula C9H13ClO4S B6201638 rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate CAS No. 2694063-20-0

rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate

Cat. No. B6201638
CAS RN: 2694063-20-0
M. Wt: 252.7
InChI Key:
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Description

Rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate, also known as rac-methyl-7-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate, is a synthetic, chiral sulfonate ester that is used as a reagent in a variety of laboratory processes. It is a useful reagent for the synthesis of a variety of compounds, ranging from pharmaceuticals to natural products. Rac-methyl-7-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate has also been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of drugs, the synthesis of new compounds, and the development of new drug delivery systems. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of rac-methyl-7-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate.

Scientific Research Applications

Rac-methyl-7-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to synthesize new compounds and to develop new drug delivery systems. Rac-methyl-7-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate has also been used in the synthesis of a variety of natural products, including anti-inflammatory agents, antifungal agents, and antiviral agents.

Mechanism of Action

Rac-methyl-7-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate acts as a reagent in a variety of laboratory processes. In the synthesis of pharmaceuticals, rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate can be used to catalyze the formation of a variety of compounds, such as esters, amides, and thiols. In the synthesis of natural products, rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate can be used to catalyze the formation of a variety of compounds, such as alkaloids, terpenoids, and flavonoids.
Biochemical and Physiological Effects
Rac-methyl-7-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate has been used in a variety of scientific research applications to study the biochemical and physiological effects of drugs. In particular, rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate has been used to study the effects of drugs on the nervous system, cardiovascular system, and immune system. Rac-methyl-7-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate has also been used to study the effects of drugs on the metabolism, cell signaling, and gene expression.

Advantages and Limitations for Lab Experiments

Rac-methyl-7-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate has several advantages for laboratory experiments. It is a chiral reagent, which means that it can be used to synthesize a variety of compounds with different stereochemical configurations. It is also a relatively inexpensive reagent, which makes it a cost-effective choice for laboratory experiments. Additionally, rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate is a relatively non-toxic reagent, which makes it a safe choice for laboratory experiments.
However, there are also some limitations to using rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate in laboratory experiments. It is a relatively slow-reacting reagent, which can limit the speed at which experiments can be conducted. Additionally, rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate can be difficult to obtain in some areas, which can limit the availability of the reagent for laboratory experiments.

Future Directions

There are a variety of potential future directions for the use of rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate. One potential direction is the development of new drug delivery systems, which could be used to deliver drugs more efficiently and effectively. Another potential direction is the use of rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate in the synthesis of new compounds, such as small molecules, peptides, and proteins. Additionally, rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate could be used to study the biochemical and physiological effects of drugs in more detail, as well as to develop new drugs with improved efficacy and safety profiles.

Synthesis Methods

Rac-methyl-7-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate can be synthesized using a variety of methods. One method involves the reaction of an alkyl halide with a sulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a sulfonate ester, which can then be converted into the desired rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate-chlorosulfonyl-bicyclo[3.2.0]heptane-6-carboxylate using a catalytic amount of an acid, such as sulfuric acid or hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate involves the following steps:", "Starting Materials": [ "Methyl cyclopentadiene", "Chlorosulfonic acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Ethyl acetate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Methyl cyclopentadiene is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate.", "Step 2: The sulfonyl chloride intermediate is then treated with sodium hydroxide to form the corresponding sulfonyl acid.", "Step 3: The sulfonyl acid is then treated with sodium bicarbonate to form the corresponding sulfonyl ester.", "Step 4: The sulfonyl ester is then reacted with methanol to form the corresponding methyl ester.", "Step 5: The methyl ester is then treated with diethyl ether to form the corresponding diethyl ether adduct.", "Step 6: The diethyl ether adduct is then treated with ethyl acetate to form the corresponding ethyl acetate adduct.", "Step 7: The ethyl acetate adduct is then treated with sodium chloride and water to form the final product, rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate." ] }

CAS RN

2694063-20-0

Molecular Formula

C9H13ClO4S

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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